Methyl 2-acetamido-3-[4-[[2-(2-methylprop-2-enoylamino)acetyl]amino]phenyl]propanoate
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Overview
Description
L-phenylalanine,n-acetyl-4-[[[(2-methyl-1-oxo-2-propenyl)amino]acetyl]amino]-, methyl ester (9CI) is a complex organic compound with the molecular formula C18H23N3O5 and a molecular weight of 361.39 g/mol . It is a derivative of L-phenylalanine, an essential amino acid, and is often used in various chemical and biological applications.
Preparation Methods
The synthesis of L-phenylalanine,n-acetyl-4-[[[(2-methyl-1-oxo-2-propenyl)amino]acetyl]amino]-, methyl ester involves multiple steps. One common method includes the esterification of N-acetyl-L-phenylalanine using methanol in the presence of Mukaiyama’s reagent . This reaction typically occurs under mild conditions and yields the desired methyl ester. Industrial production methods may involve similar esterification processes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
L-phenylalanine,n-acetyl-4-[[[(2-methyl-1-oxo-2-propenyl)amino]acetyl]amino]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: In biological research, it serves as a model compound for studying enzyme-substrate interactions and protein synthesis.
Mechanism of Action
The mechanism of action of L-phenylalanine,n-acetyl-4-[[[(2-methyl-1-oxo-2-propenyl)amino]acetyl]amino]-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include the modulation of enzyme activity and the alteration of metabolic processes .
Comparison with Similar Compounds
L-phenylalanine,n-acetyl-4-[[[(2-methyl-1-oxo-2-propenyl)amino]acetyl]amino]-, methyl ester is unique due to its specific structural features and functional groups. Similar compounds include:
N-acetyl-L-phenylalanine: An acetyl analog of L-phenylalanine, used in peptide synthesis.
L-phenylalanine methyl ester: A simpler ester derivative of L-phenylalanine, used in various chemical reactions.
N-acetyl-4-nitrophenylalanine: A nitro-substituted analog, used in biochemical studies.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of L-phenylalanine,n-acetyl-4-[[[(2-methyl-1-oxo-2-propenyl)amino]acetyl]amino]-, methyl ester.
Properties
CAS No. |
76311-21-2 |
---|---|
Molecular Formula |
C18H23N3O5 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
methyl 2-acetamido-3-[4-[[2-(2-methylprop-2-enoylamino)acetyl]amino]phenyl]propanoate |
InChI |
InChI=1S/C18H23N3O5/c1-11(2)17(24)19-10-16(23)21-14-7-5-13(6-8-14)9-15(18(25)26-4)20-12(3)22/h5-8,15H,1,9-10H2,2-4H3,(H,19,24)(H,20,22)(H,21,23) |
InChI Key |
FZZDJDXQTPXZIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NCC(=O)NC1=CC=C(C=C1)CC(C(=O)OC)NC(=O)C |
Origin of Product |
United States |
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